Hexanetriol

Descripción general

Descripción

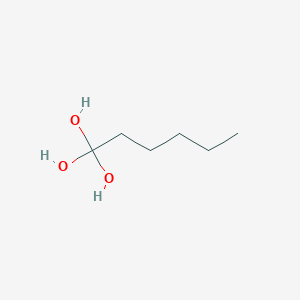

Hexanetriol is a trivalent alcohol with two primary and one secondary hydroxy group . It is used as a solvent, for raising the viscosity of liquid and semi-solid cosmetic and pharmaceutical preparations due to its low toxicity and good compatibility, and as a humectant due to its hygroscopicity .

Synthesis Analysis

Racemic 1,2,6-hexanetriol is obtained by catalytic hydrogenation of 2-hydroxyadipaldehyde (2-hydroxyhexane-1,6-dial) which is in turn produced by the acid hydrolysis of acrolein dimer (3,4-dihydro-2-formyl-2H-pyran) in dilute aqueous solution . The reaction is carried out in acidic alcoholic solutions, whereby the solvent alcohol quickly adds to the activated double bond to form 2-formyl-6-alkoxytetrahydropyran (THP) and then reacts with the formyl group to form the corresponding hemiacetal .Molecular Structure Analysis

The molecular formula of Hexanetriol is C6H14O3 . The structure of Hexanetriol is commonly expressed as H−(O−CH2)4CH(OH)CH2OH .Chemical Reactions Analysis

The general properties of 1,2,6-hexanetriol, which has primary and secondary alcohol groups, are similar to those of other polyols in which the hydroxyl groups are situated on different carbon atoms . Such compounds are relatively stable and because of the considerable intermolecular association due to the multiplicity of polar hydroxyl groups and hydrogen bonding, they have high boiling points, are hygroscopic in nature, and have considerable water solubility but low solubility in non-polar solvents .Physical And Chemical Properties Analysis

Hexanetriol is a clear, odourless, viscous, high-boiling and hygroscopic liquid, which is miscible with water and polar organic solvents but immiscible with non-polar solvents such as benzene, diethyl ether or heptane . It has a boiling point of 178°C/5mm Hg and a flash point of 198°C . The specific gravity is 1.109 and the refractive index, n20 D, is 1.478 .Aplicaciones Científicas De Investigación

Polymer Precursor Synthesis

1,2,6-Hexanetriol is utilized as a critical component in the synthesis of 1,6-hexanediol, an important precursor for the polyester industry. The process involves catalytic hydrodeoxygenation and ring opening/hydrodeoxygenation of 1,2,6-hexanetriol using various catalysts like Rh–ReOx/SiO2. This methodology highlights hexanetriol's potential in sustainable, bio-based polymer production (Buntara et al., 2012); (Buntara et al., 2013).

Medical Imaging

Hexanetriol-based hexosomes have been investigated for their potential in medical imaging, particularly using technetium-99m labeling. This research opens avenues for using hexanetriol derivatives in theranostic applications, particularly in tracking and imaging drug nanocarriers in vivo (Nilsson et al., 2013).

Structural and Physical Properties Analysis

Studies on hexanetriol have contributed to understanding the liquid structure of polyhydric alcohols. Research involving dielectric data analysis provides insights into molecular clustering and interaction dynamics in liquid alcohols, including hexanetriol, which is crucial for various applications in chemistry and materials science (Zhuravlev et al., 2005); (Shirgire et al., 2012).

Volatility in Aerosol Particles

Research on 1,2,6-hexanetriol has focused on its volatility in aerosol particles. This is key to understanding the behavior of semi-volatile organic compounds in the atmosphere, particularly in relation to the formation and lifetime of secondary organic aerosols. Such studies are critical for environmental and atmospheric science (Lv et al., 2019).

Propellant Grain Optimization

1,2,6-Hexanetriol has been studied as a network-forming agent for improving the mechanical properties of composite solid propellants. This research enhances the understanding of propellant formulation and its impact on performance, which is vital for aerospace applications (Sangtyani et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Hexanetriol-based foams have demonstrated a volume recovery of 105% with 42-fold volume expansion . These results suggest that changing the hydroxyl component plays a role in shape memory behavior of the polymer system . This indicates potential for use in vascular occlusion and other wound healing applications that benefit from permanent, space-filling shape memory behavior .

Propiedades

IUPAC Name |

hexane-1,1,1-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-2-3-4-5-6(7,8)9/h7-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMQHOJDDMFGQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50892311 | |

| Record name | 1,1,1-Hexanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25323-24-4, 856318-28-0 | |

| Record name | Hexanetriol (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025323244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Hexanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.